molecular formula C2H4AuN3 B1199151 Ammonium dicyanoaurate CAS No. 31096-40-9

Ammonium dicyanoaurate

Cat. No.: B1199151
CAS No.: 31096-40-9
M. Wt: 267.04 g/mol
InChI Key: IQXHAJSMTNDJGA-UHFFFAOYSA-O
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Description

Ammonium dicyanoaurate ([NH₄][Au(CN)₂]) is a coordination compound comprising the linear dicyanoaurate(I) anion ([Au(CN)₂]⁻) and ammonium counterions. The [Au(CN)₂]⁻ anion exhibits strong aurophilic interactions (Au–Au bonds) in solution and solid states, enabling oligomerization into trimeric or polymeric structures . These interactions, comparable in strength to hydrogen bonds, allow dynamic structural changes upon electronic excitation, such as transitions from bent to linear geometries .

This compound shares key applications with other dicyanoaurate salts, including:

  • Gold extraction: The [Au(CN)₂]⁻ ion is central to cyanidation, where it solubilizes gold from ores via oxidation in alkaline cyanide solutions .
  • Crystallography: Used as a heavy-atom derivative for phasing protein structures due to its high electron density .
  • Materials science: Organic ammonium salts of [Au(CN)₂]⁻ form supramolecular architectures through hydrogen bonding, influencing optical and mechanical properties .

The formation constant (logβ₂) of [Au(CN)₂]⁻ is exceptionally high (~39.3), ensuring stability in aqueous environments , which underpins its industrial and chemical utility.

Properties

CAS No.

31096-40-9

Molecular Formula

C2H4AuN3

Molecular Weight

267.04 g/mol

IUPAC Name

azanium;gold(1+);dicyanide

InChI

InChI=1S/2CN.Au.H3N/c2*1-2;;/h;;;1H3/q2*-1;+1;/p+1

InChI Key

IQXHAJSMTNDJGA-UHFFFAOYSA-O

SMILES

[C-]#N.[C-]#N.[NH4+].[Au+]

Canonical SMILES

[C-]#N.[C-]#N.[NH4+].[Au+]

Other CAS No.

31096-40-9

Related CAS

14950-87-9 (Parent)

Synonyms

ammonium dicyanoaurate
aurocyanide
dicyanoaurate
gold cyanide
gold monocyanide
KAu(CN)2
potassium aurocyanide
potassium dicyanoaurate
sodium dicyanoaurate

Origin of Product

United States

Comparison with Similar Compounds

Zinc Dicyanoaurate ([Zn{Au(CN)₂}₂])

  • Structure : Features supramolecular helices that act as "atomic-scale springs," enabling elastic energy storage .
  • Mechanical Properties :
    • Elastic recovery (Wₑ) : 77–85%, outperforming most metal-organic frameworks (MOFs) due to helical flexibility .
    • Young’s modulus : Intermediate (20–30 GPa), balancing rigidity and flexibility .
  • Applications : Optical pressure sensors (transparency changes under compression) and biomimetic materials (e.g., artificial muscles) .

Potassium and Sodium Dicyanoaurates ([K/Na][Au(CN)₂])

  • Industrial Use: Sodium dicyanoaurate dominates gold extraction due to cost-effectiveness, though potassium salts are also employed in electroplating .
  • Stability : Both salts exhibit identical [Au(CN)₂]⁻ stability (logβ₂ ~39.3) but differ in solubility and cation size effects .

Silver Dicyanoargentate ([Ag(CN)₂]⁻)

  • Stability : Lower formation constant than gold analogs, though exact values are unreported .
  • Reactivity : Reacts with thiols (e.g., glutathione) via cyanide substitution, unlike [Au(CN)₂]⁻, which resists ligand exchange .
  • Oligomerization : Shows weaker argentophilic interactions (smaller absorption red shifts: 11.9 × 10³ cm⁻¹ vs. 13.4 × 10³ cm⁻¹ for Au) .

Copper-Dicyanoaurate Coordination Polymers

  • Structure : Butterfly-like Cu–Au complexes stabilized by aurophilic interactions, forming vapochromic materials .
  • Applications : Multi-metallic cocrystals for sensing volatile organic compounds (VOCs) via structural reorganization .

Organic Ammonium Dicyanoaurate Salts

  • Supramolecular Design : Piperidinium and pyrrolidinium salts form polymeric chains via N–H···N≡C hydrogen bonding, whereas bulky cations (e.g., tetrapropylammonium) prevent aggregation .
  • Luminescence : Emission properties vary with counterion, enabling tunable photoluminescent materials .

Imidazolium Dicyanoaurate Mesogens

  • Liquid Crystals: Imidazolium salts with [Au(CN)₂]⁻ exhibit smectic mesophases (66–112°C), enabling electrodeposition of gold nanoparticles .

Mechanochemical Transformations

  • Polymorph Control: Mechanochemical grinding of dicyanoaurate salts yields luminescent polymorphs (e.g., green vs. blue emission) for optoelectronic applications .

Data Tables

Table 1: Comparative Overview of Dicyanoaurate Compounds

Compound Formation Constant (logβ₂) Key Structural Feature Primary Applications References
This compound ~39.3 Linear [Au(CN)₂]⁻ with NH₄⁺ Gold extraction, crystallography
Zinc Dicyanoaurate N/A Supramolecular helices Pressure sensors, elastic materials
Potassium Dicyanoaurate ~39.3 Linear [Au(CN)₂]⁻ with K⁺ Electroplating
Silver Dicyanoargentate <39.3 (estimated) Linear [Ag(CN)₂]⁻ Anti-HIV research
Copper-Dicyanoaurate N/A Bimetallic coordination polymers Vapochromic sensors

Table 2: Mechanical and Optical Properties

Property Zinc Dicyanoaurate Silver Dicyanoargentate This compound
Elastic Recovery (Wₑ) 77–85% Not reported Not reported
Absorption Red Shift N/A 11.9 × 10³ cm⁻¹ 13.4 × 10³ cm⁻¹
Luminescence N/A Weak Tunable via counterion

Q & A

Basic Research Questions

Q. What experimental parameters influence the sorption efficiency of dicyanoaurate ions in gold recovery processes?

  • Methodological Answer : Sorption efficiency is influenced by the concentration of dicyanoaurate ions, temperature, and diffusion mechanisms. For example, sorption rates increase proportionally with higher external solution concentrations but are limited by mixed diffusion (external and intra-diffusion). Optimal sorption occurs at 298 K, with deviations (288–318 K) reducing efficiency. Experimental validation involves plotting exchange degree (F) vs. time and analyzing diffusion models (e.g., Fickian kinetics) using techniques like Arrhenius plots .

Q. How does the stability constant of dicyanoaurate (logβ₂ = 39.3) affect its application in gold leaching?

  • Methodological Answer : The high stability constant of Au(CN)₂⁻ ensures efficient gold dissolution in cyanidation processes. This stability minimizes side reactions, enabling >90% recovery in non-refractory ores. Researchers validate this using thermodynamic modeling (e.g., Eh-pH diagrams) and kinetic studies comparing leaching rates with alternative ligands (e.g., thiosulfate). Refractory ores (<80% recovery) require pretreatment (e.g., roasting) to enhance accessibility .

Q. What spectroscopic methods are used to characterize dicyanoaurate-based coordination polymers?

  • Methodological Answer : UV-vis absorption/emission spectroscopy, ¹³C/¹H NMR, and X-ray absorption spectroscopy (XAS) at Au L₃-edge and Zn K-edge are critical. These techniques identify self-assembly behavior, oligomerization, and metallophilic interactions (e.g., Au···Ag). For example, XAS confirms Au-Zn aggregation in solution, bridging solution chemistry to solid-state structures .

Advanced Research Questions

Q. How can diffusion limitations in dicyanoaurate ion sorption be experimentally distinguished and modeled?

  • Methodological Answer : Mixed diffusion control is confirmed via time-dependent sorption curves (F vs. t) and Arrhenius analysis. External diffusion dominates at high concentrations, while intra-diffusion governs at lower concentrations. Researchers use shrinking-core models or Weber-Morris plots to separate diffusion coefficients (D). For example, Figure 2 in Kaumeto () shows sorption rate dependency on gold concentration, validated by ln(1-F) vs. t linearity .

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